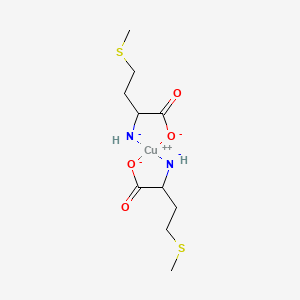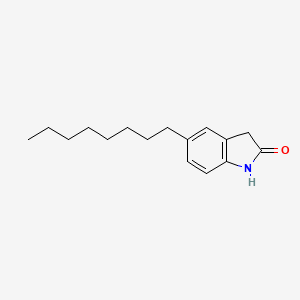
5-Octylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octylindolin-2-one is a derivative of indolin-2-one, a compound known for its diverse biological and chemical properties. . The addition of an octyl group to the indolin-2-one structure enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylindolin-2-one typically involves the alkylation of indolin-2-one with an octyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Octylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The indolin-2-one core can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Octylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 5-Octylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, indolin-2-one derivatives have been shown to inhibit enzymes such as acetylcholine esterase (AChE) and topoisomerase IV, which are involved in neurotransmission and DNA replication, respectively . The octyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Indolin-2-one: The parent compound, known for its diverse biological activities.
5-Methoxyindolin-2-one: A derivative with potent cytotoxicity against cancer cell lines.
3,5-Substituted Indolin-2-one Derivatives: Compounds with various substitutions at the 3 and 5 positions, studied for their antitumor activities.
Uniqueness
5-Octylindolin-2-one is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially improves its interaction with biological membranes. This modification can lead to increased efficacy in its applications compared to other indolin-2-one derivatives.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
5-octyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-8-13-9-10-15-14(11-13)12-16(18)17-15/h9-11H,2-8,12H2,1H3,(H,17,18) |
Clave InChI |
NHMRLAXBBMEVGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=C(C=C1)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


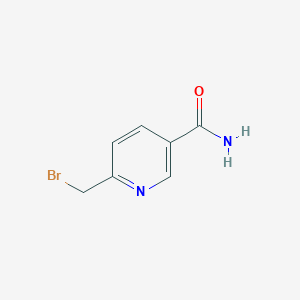
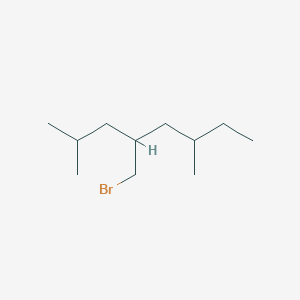
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)

![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
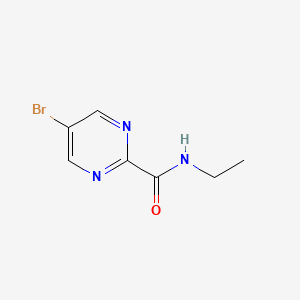
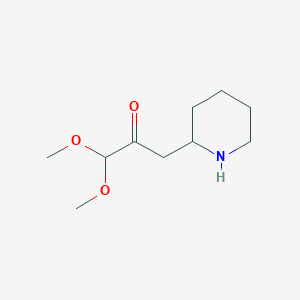
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
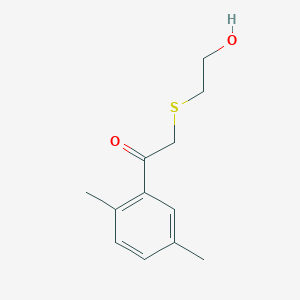
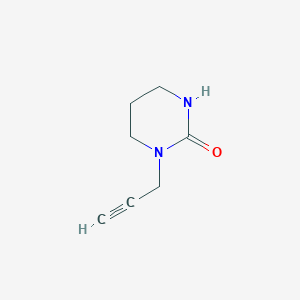


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
